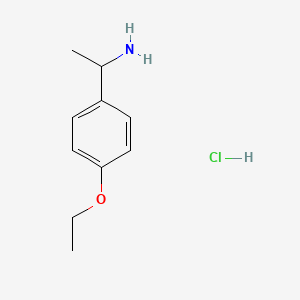

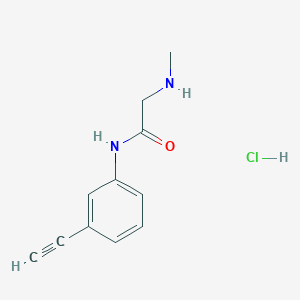

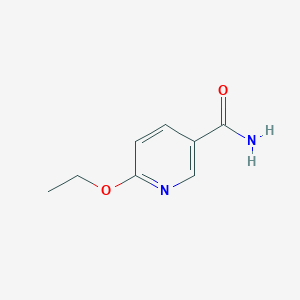

![molecular formula C16H18N2O3S B1419364 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1171141-87-9](/img/structure/B1419364.png)

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine

Descripción general

Descripción

“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” is a small molecule that controls the biological activity of MMP-9/MMP-13 . It is primarily used for Protease Inhibitors applications . The molecule has an empirical formula of C25H25N3O6S and a molecular weight of 495.55 .

Synthesis Analysis

The synthesis of similar compounds involves a multistep protocol. Initially, a compound is synthesized via the room-temperature stirring of 4-methoxybenzenesulfonyl chloride and ethyl ester . The resulting carboxylate is converted into carbohydrazide, which is refluxed with phenyl isothiocyanate and KOH to synthesize the product . A library of amides is stirred at room temperature with the compound to avail the targeted library of hybrids .

Physical And Chemical Properties Analysis

The compound is a solid with a white color . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) . The storage temperature is -20°C .

Aplicaciones Científicas De Investigación

Antifungal Activity

This compound has been found to have significant antifungal properties . It has been synthesized and tested against eight kinds of plant pathogenic fungi, and some of these compounds showed superiority over the commercial fungicide hymexazol . Compounds containing a 1,3,4-oxadiazole moiety, such as 5d, showed prominent activity against B. cinerea .

Agrochemical Development

Due to its antifungal properties, this compound is being considered as a possible lead compound for the development of potential agrochemicals . The emergence of fungal resistance to existing fungicides has posed a serious concern for pesticide professionals, and the desire for safer and more effective agrochemicals with reduced environmental toxicity remains a high priority .

Cytotoxicity Studies

The stereochemistry of the derivatives of this compound is clearly related to cell viability . All isomers of the obtained amide and the precursor methyl ester were subjected to cell viability measurements on HeLa cells .

Synthesis of Stereoisomers

All four stereoisomers of tryptoline or tetrahydro-β-carboline were synthesized in high yields by the catalyst-free amidation of methyl ester using methylamine under mild conditions . This study demonstrated the importance of the stereochemistry of the derivatives in biological activities .

Mucoprotective Potential

The benzimidazole derivative of this compound, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8), has been studied for its mucoprotective potential .

Stabilization of Z-Configuration

The hydrogen bonding contact of this compound may play a role in the stabilization of the Z-configuration of the C = N bond .

Mecanismo De Acción

Target of Action

The primary targets of the compound “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” are currently unknown . This compound is still under research and more studies are needed to identify its specific targets and their roles in biological systems.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity. More research is needed to understand these influences.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-21-14-5-7-15(8-6-14)22(19,20)18-10-2-3-12-11-13(17)4-9-16(12)18/h4-9,11H,2-3,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBMIPUSMREDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

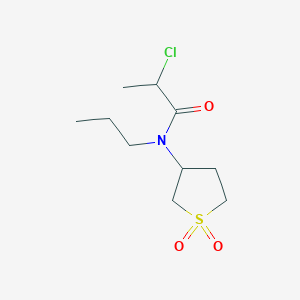

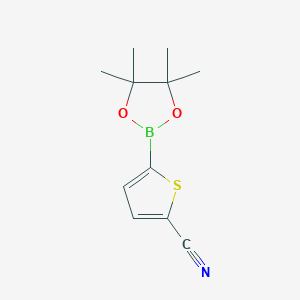

![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)

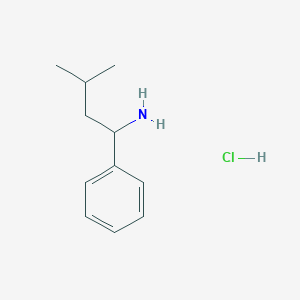

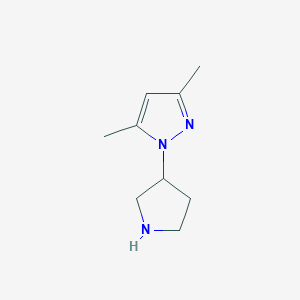

![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)

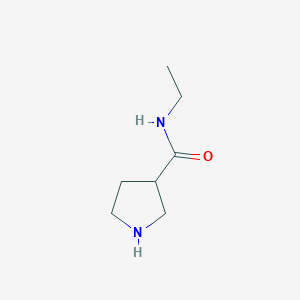

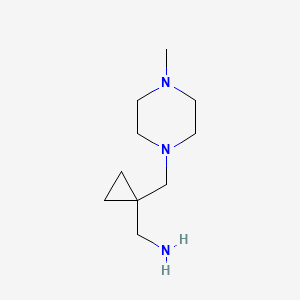

![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)

![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)

![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)